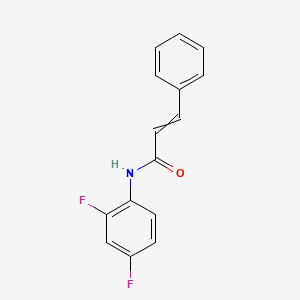

N-(2,4-difluorophenyl)cinnamamide

Description

Properties

CAS No. |

349433-21-2 |

|---|---|

Molecular Formula |

C15H11F2NO |

Molecular Weight |

259.25 g/mol |

IUPAC Name |

N-(2,4-difluorophenyl)-3-phenylprop-2-enamide |

InChI |

InChI=1S/C15H11F2NO/c16-12-7-8-14(13(17)10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19) |

InChI Key |

XXXUTJMRWNVAON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Applications

N-(2,4-difluorophenyl)cinnamamide and its derivatives have shown significant promise as anticancer agents. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through several mechanisms:

- Microtubule Dynamics : Compounds that target microtubules are crucial in cancer therapy. They interfere with the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. For instance, derivatives of cinnamamide have been evaluated for their antiproliferative activity against various human cancer cell lines using assays like the sulforhodamine B method. Results indicated that certain derivatives exhibited GI50 values indicative of strong anticancer activity .

- Mechanisms of Action : The anticancer activity of cinnamide derivatives may involve the inhibition of key cellular processes such as mitochondrial function and tubulin polymerization. Studies have highlighted that fluorinated cinnamide derivatives can enhance biological activity due to the electronegative nature of fluorine, which alters the physicochemical properties of the compounds .

Table 1: Anticancer Activity of Cinnamide Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 4.23 | EGFR inhibition, cell cycle arrest |

| N-phenyl-4-fluorocinnamide | HepG2 | 53.20 | Tubulin polymerization inhibition |

| CA-4 (reference compound) | Various | 0.031 | Microtubule dynamics disruption |

Neurological Applications

Recent studies have explored the potential use of cinnamide compounds in treating neurological disorders such as Alzheimer's disease. Specifically, this compound may be involved in:

- Cognitive Enhancement : Cinnamide derivatives have been suggested as adjunct therapies for dementia and mild cognitive impairments. They may work synergistically with other pharmacological agents to enhance cognitive function by modulating neurotransmitter systems .

- Mechanisms in Neurology : The proposed mechanisms include the inhibition of cholinesterase and modulation of NMDA receptor activity, which are critical in managing symptoms associated with Alzheimer's disease .

Other Therapeutic Effects

Beyond cancer and neurological applications, this compound exhibits potential in other therapeutic areas:

- Antioxidant Properties : Cinnamic acid derivatives are recognized for their antioxidant capabilities, which can benefit skin health by reducing oxidative stress and inflammation. This property may be leveraged for dermatological applications .

- Anti-inflammatory Effects : The anti-inflammatory properties of cinnamamide compounds could be beneficial in treating conditions such as acne vulgaris and contact dermatitis by modulating inflammatory responses .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

- A recent study synthesized a series of fluorinated cinnamide derivatives and assessed their cytotoxicity against liver cancer cells (HepG2). The results demonstrated varying degrees of antiproliferative activity, emphasizing the importance of structural modifications on biological efficacy .

- Another study focused on the isomerization of E-cinnamamides into Z-cinnamamides using photoreactors, showcasing innovative methods for modifying these compounds to enhance their therapeutic potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Benzamides

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)

- Structure : Differs in the benzamide backbone (C₆H₄F–CO–NH–) vs. cinnamamide.

- Crystal Geometry : Exhibits an RMSD of 0.02 Å compared to its isomer Fo23, with peripheral fluorine atoms minimally affecting molecular conformation .

- Hydrogen Bonding : Amide-amide interactions dominate packing, similar to N-(2,4-difluorophenyl)cinnamamide .

N-(2-Fluorophenyl)cinnamamide

Halogen-Substituted Cinnamamides

N-(3,5-Dichlorophenyl)cinnamamide

- Structure : Chlorine substituents at 3- and 5-positions.

- Bioactivity : Chlorinated derivatives often show enhanced metabolic stability but lower solubility than fluorinated analogs.

N-(3-Bromo-4-methoxyphenethyl)cinnamamide

Physicochemical Properties

Preparation Methods

Condensation of 2,4-Difluoroaniline with Cinnamoyl Chloride

The most widely reported method involves the direct reaction of 2,4-difluoroaniline with cinnamoyl chloride in the presence of a base. This one-step acylation proceeds via nucleophilic attack of the aniline’s amine group on the acyl chloride, forming the amide bond.

Typical Procedure :

A mixture of 2,4-difluoroaniline (5.00 g, 38.76 mmol) and cinnamoyl chloride (6.50 g, 39.02 mmol) in acetone–water (50 mL) is stirred with potassium carbonate (8.08 g, 58.47 mmol) at 60°C for 4–6 hours. The crude product is extracted with ethyl acetate, washed with 10% sodium bicarbonate, and purified via recrystallization from ethanol to yield white crystals (85–98% yield).

Key Variables :

-

Solvent : Acetone, dichloromethane, or ethyl acetate.

-

Base : K₂CO₃ or triethylamine (Et₃N).

-

Temperature : Room temperature to 60°C.

Catalytic Enhancements

The use of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates acylation by activating the carbonyl group of cinnamoyl chloride. In dichloromethane, this method achieves >90% yield within 2 hours at room temperature.

Alternative Synthetic Routes

Coupling Agents for Cinnamic Acid Derivatives

When cinnamoyl chloride is unavailable, cinnamic acid can be activated using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) . This approach avoids handling moisture-sensitive acyl chlorides and is suitable for large-scale synthesis.

Procedure :

Cinnamic acid (2 mmol), EDCI (2.6 mmol), and HOBt (2 mmol) are dissolved in anhydrous dichloromethane. 2,4-Difluoroaniline (4 mmol) is added, and the mixture is stirred for 48 hours at room temperature. The product is isolated via column chromatography (hexane/ethyl acetate, 3:1).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of cinnamoyl chloride and 2,4-difluoroaniline in DMF undergoes microwave heating at 100°C for 10 minutes, yielding 88% product.

Reaction Optimization and Analytical Validation

Purity and Structural Confirmation

Yield Comparison Across Methods

| Method | Catalyst/Solvent | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Cinnamoyl Chloride | K₂CO₃/acetone-H₂O | 60°C | 6 h | 85–98 | >98 |

| EDCI/HOBt | EDCI/HOBt/CH₂Cl₂ | RT | 48 h | 70–80 | 95 |

| Microwave | None/DMF | 100°C | 10 min | 88 | 97 |

Side Reactions and Mitigation Strategies

Hydrolysis of Cinnamoyl Chloride

Exposure to moisture leads to hydrolysis, forming cinnamic acid. This is mitigated by using anhydrous solvents and molecular sieves.

N-Acylation Byproducts

Over-alkylation at the nitrogen atom is prevented by maintaining a 1:1 molar ratio of aniline to acyl chloride and avoiding excess base.

Industrial-Scale Considerations

Solvent Recycling

Ethyl acetate and dichloromethane are recovered via distillation, reducing environmental impact.

Cost Analysis

Cinnamoyl chloride-based methods are cost-effective ($120/kg) compared to coupling-agent routes ($250/kg).

Emerging Methodologies

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(2,4-difluorophenyl)cinnamamide derivatives?

- Methodological Answer : A typical synthesis involves coupling cinnamoyl chloride with 2,4-difluoroaniline under microwave-assisted conditions using phosphorus trichloride (PCl₃) as a catalyst in chlorobenzene. Reaction optimization includes monitoring reaction time (e.g., 20–30 minutes) and temperature (controlled microwave irradiation) to achieve yields >75%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

- Characterization : Confirm structure using ¹H/¹³C NMR, LC-MS (ESI), and FT-IR. For example, the amide proton typically resonates at δ 10.2–10.5 ppm in ¹H NMR, and the carbonyl stretch appears near 1650 cm⁻¹ in IR .

Q. How do structural features of N-(2,4-difluorophenyl)cinnamamide influence its crystallographic properties?

- Methodological Answer : X-ray crystallography reveals key structural parameters:

- Dihedral Angles : The angle between the cinnamamide phenyl ring and the 2,4-difluorophenyl group ranges from 24.6° to 79.5°, depending on substituent electronic effects. Larger angles correlate with steric hindrance from ortho-fluorine atoms .

- Hydrogen Bonding : Intermolecular N–H⋯O and C–H⋯O bonds stabilize crystal packing. For example, N–H⋯O distances of ~1.9 Å and angles of ~165° are common .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported dihedral angles for N-arylcinnamamide derivatives?

- Methodological Answer : Discrepancies arise from substituent positioning (e.g., fluorine in 2,4- vs. 3,5-positions) and crystallization conditions. To address this:

Perform comparative crystallographic studies under standardized conditions (e.g., solvent, temperature).

Use density functional theory (DFT) to model substituent effects on torsional energy barriers.

Analyze Cambridge Structural Database (CSD) entries for analogous compounds to identify trends .

Q. What pharmacological mechanisms are hypothesized for N-(2,4-difluorophenyl)cinnamamide derivatives?

- Methodological Answer : Preliminary studies suggest interactions with enzymes or receptors via:

- Electrophilic Fluorine Effects : Fluorine atoms at 2,4-positions enhance binding to hydrophobic pockets (e.g., in cyclooxygenase-2 or CB2 receptors).

- Amide Bond Conformation : The planar amide group facilitates π-π stacking with aromatic residues in target proteins.

- Validation : Use molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) to test hypotheses .

Q. What challenges arise in characterizing non-covalent interactions in N-(2,4-difluorophenyl)cinnamamide crystals?

- Methodological Answer :

- Weak Interactions : Detect Br⋯O (halogen bonding) and C–H⋯π interactions via high-resolution X-ray data (≤ 0.8 Å resolution).

- Thermal Motion : Apply anisotropic displacement parameter (ADP) refinement to distinguish static disorder from dynamic motion.

- Synthons : Compare hydrogen-bonding motifs (e.g., R₂²(8) rings) with related structures using Mercury software .

Q. How can researchers design comparative studies between N-(2,4-difluorophenyl)cinnamamide and its analogs?

- Methodological Answer :

Structural Modifications : Synthesize analogs with halogen (Cl, Br), nitro (NO₂), or methoxy (OCH₃) substituents.

Property Mapping : Correlate substituent Hammett constants (σ) with spectroscopic (NMR chemical shifts) or thermodynamic (melting point) data.

Biological Screening : Use a standardized panel (e.g., NCI-60 cancer cell lines) to compare bioactivity profiles .

Q. What data management practices are recommended for N-(2,4-difluorophenyl)cinnamamide research?

- Methodological Answer :

- FAIR Principles : Store raw data (spectra, crystallographic .cif files) in repositories like Chemotion or RADAR4Chem with DOI assignment.

- Metadata Standards : Include synthesis protocols, instrument parameters (e.g., NMR field strength), and purity assessments (HPLC traces).

- Collaboration Tools : Use ELNs (Electronic Lab Notebooks) with version control for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.